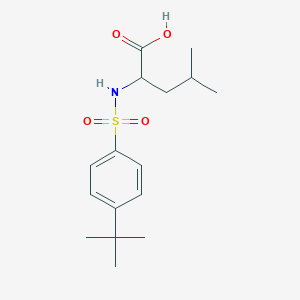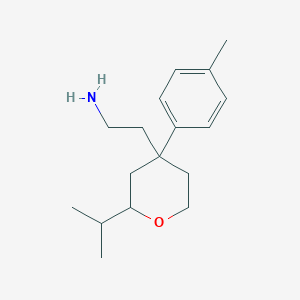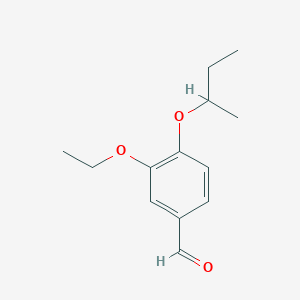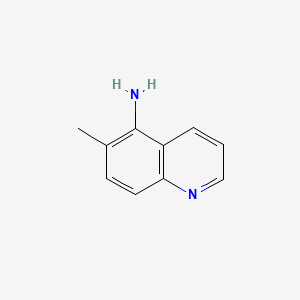
6-甲基喹啉-5-胺
描述
6-Methylquinolin-5-amine is a chemical compound with the molecular formula C10H10N2. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
科学研究应用
6-Methylquinolin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
作用机制
- Quinolines are found in antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory agents .
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Target of Action
Mode of Action
Result of Action
生化分析
Biochemical Properties
6-Methylquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The binding of 6-Methylquinolin-5-amine to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 6-Methylquinolin-5-amine has been shown to interact with DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes .
Cellular Effects
The effects of 6-Methylquinolin-5-amine on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation. Moreover, 6-Methylquinolin-5-amine affects gene expression by modulating the activity of transcription factors and altering the expression levels of specific genes involved in cell survival and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 6-Methylquinolin-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the binding of 6-Methylquinolin-5-amine to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can act as an inhibitor of topoisomerase enzymes, which are essential for DNA replication and transcription . By inhibiting these enzymes, 6-Methylquinolin-5-amine can disrupt DNA synthesis and induce cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylquinolin-5-amine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 6-Methylquinolin-5-amine is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to 6-Methylquinolin-5-amine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 6-Methylquinolin-5-amine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, 6-Methylquinolin-5-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects .
Metabolic Pathways
6-Methylquinolin-5-amine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 6-Methylquinolin-5-amine, leading to the formation of various metabolites. The metabolic flux of 6-Methylquinolin-5-amine can be influenced by the presence of cofactors, such as NADPH, which are required for the enzymatic reactions . Additionally, the metabolites of 6-Methylquinolin-5-amine can further interact with other metabolic pathways, affecting the overall metabolic network within the cell .
Transport and Distribution
The transport and distribution of 6-Methylquinolin-5-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 6-Methylquinolin-5-amine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 6-Methylquinolin-5-amine within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 6-Methylquinolin-5-amine is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 6-Methylquinolin-5-amine to specific compartments is mediated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . The localization of 6-Methylquinolin-5-amine within specific organelles can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinolin-5-amine typically involves the reaction of 6-methylquinoline with an amine source under specific conditions. One common method is the reduction of 6-methylquinoline-5-nitro using a reducing agent such as palladium on activated carbon and ammonium formate in methanol . The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of 6-Methylquinolin-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
化学反应分析
Types of Reactions: 6-Methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Palladium on activated carbon and ammonium formate in methanol are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
Quinoline: The parent compound of 6-Methylquinolin-5-amine, known for its wide range of biological activities.
6-Methylquinoline: A precursor in the synthesis of 6-Methylquinolin-5-amine.
5-Aminoquinoline: Another aminoquinoline derivative with similar biological activities.
Uniqueness: 6-Methylquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .
属性
IUPAC Name |
6-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIDQFHIEFDWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388563 | |
| Record name | 6-methylquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50358-35-5 | |
| Record name | 6-methylquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


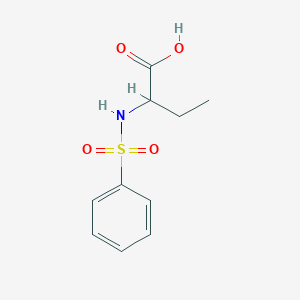
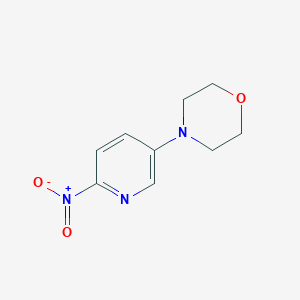

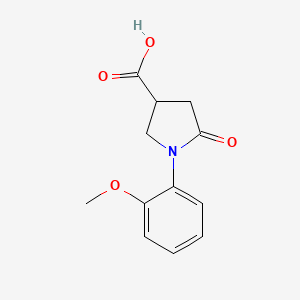
![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)
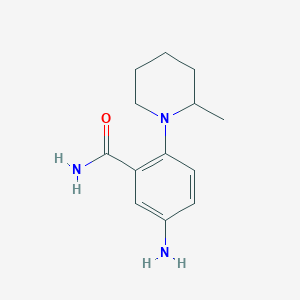

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)
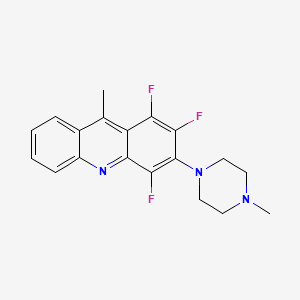
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)
